molecular formula C8H6Br2O B050448 5,7-Dibromo-2,3-dihydrobenzofuran CAS No. 123266-59-1

5,7-Dibromo-2,3-dihydrobenzofuran

Cat. No.: B050448
CAS No.: 123266-59-1
M. Wt: 277.94 g/mol
InChI Key: NJQJUJHJJZMVNB-UHFFFAOYSA-N
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Description

5,7-Dibromo-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of two bromine atoms at the 5th and 7th positions on the benzofuran ring.

Scientific Research Applications

5,7-Dibromo-2,3-dihydrobenzofuran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Future Directions

Benzofuran and its derivatives have attracted attention due to their biological activities and potential applications as drugs . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery . Therefore, future research may focus on the development of new therapeutic agents based on the benzofuran scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-2,3-dihydrobenzofuran typically involves the bromination of 2,3-dihydrobenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th and 7th positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and bromine concentration, to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2,3-dihydrobenzofuran
  • 5-Bromo-2,3-dihydrobenzofuran
  • 2,3-Dihydrobenzofuran

Uniqueness

5,7-Dibromo-2,3-dihydrobenzofuran is unique due to the presence of two bromine atoms at specific positions on the benzofuran ring. This structural feature can significantly influence its chemical reactivity and biological activity compared to other benzofuran derivatives. The dual bromination can enhance its potential as a lead compound in drug discovery and other applications .

Properties

IUPAC Name

5,7-dibromo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQJUJHJJZMVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381284
Record name 5,7-Dibromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123266-59-1
Record name 5,7-Dibromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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